molecular formula C9H18O2 B13326223 (1-Methoxy-4-methylcyclohexyl)methanol CAS No. 1849327-61-2

(1-Methoxy-4-methylcyclohexyl)methanol

Cat. No.: B13326223
CAS No.: 1849327-61-2
M. Wt: 158.24 g/mol
InChI Key: MEHUAHWGBITCHA-UHFFFAOYSA-N
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Description

(1-Methoxy-4-methylcyclohexyl)methanol is an organic compound with the molecular formula C9H18O2 It is a derivative of cyclohexane, featuring a methoxy group and a methyl group attached to the cyclohexane ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1-Methoxy-4-methylcyclohexyl)methanol can be achieved through several methods. One common approach involves the Bouveault–Blanc reduction of a methylcyclohexanecarboxylate ester. This method typically requires the use of sodium in the presence of an alcohol solvent, such as ethanol, under reflux conditions .

Industrial Production Methods

In an industrial setting, this compound can be produced as a byproduct during the hydrogenation of dimethyl terephthalate to cyclohexanedimethanol. This process involves the use of hydrogen gas and a suitable catalyst, such as palladium on carbon, under elevated temperatures and pressures .

Chemical Reactions Analysis

Types of Reactions

(1-Methoxy-4-methylcyclohexyl)methanol undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or hydrocarbons using reducing agents such as lithium aluminum hydride.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions, using reagents like sodium hydride or sodium methoxide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in an acidic medium.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Sodium hydride (NaH) in dimethyl sulfoxide (DMSO).

Major Products Formed

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of primary or secondary alcohols.

    Substitution: Formation of substituted cyclohexane derivatives.

Scientific Research Applications

(1-Methoxy-4-methylcyclohexyl)methanol has several scientific research applications, including:

Mechanism of Action

The mechanism of action of (1-Methoxy-4-methylcyclohexyl)methanol involves its interaction with specific molecular targets and pathways. In biological systems, it may interact with enzymes and receptors, leading to various biochemical effects. The methoxy group can influence the compound’s binding affinity and selectivity towards its targets, modulating its overall activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(1-Methoxy-4-methylcyclohexyl)methanol is unique due to the presence of both a methoxy and a methyl group on the cyclohexane ring. This combination imparts distinct chemical properties, such as increased solubility in organic solvents and potential for diverse chemical reactions, making it valuable in various applications.

Properties

CAS No.

1849327-61-2

Molecular Formula

C9H18O2

Molecular Weight

158.24 g/mol

IUPAC Name

(1-methoxy-4-methylcyclohexyl)methanol

InChI

InChI=1S/C9H18O2/c1-8-3-5-9(7-10,11-2)6-4-8/h8,10H,3-7H2,1-2H3

InChI Key

MEHUAHWGBITCHA-UHFFFAOYSA-N

Canonical SMILES

CC1CCC(CC1)(CO)OC

Origin of Product

United States

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